
1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-, commonly known as Rolipram, is a selective inhibitor of the enzyme phosphodiesterase-4 (PDE4). It is a potential drug candidate for the treatment of various diseases such as depression, asthma, and chronic obstructive pulmonary disease (COPD). Rolipram is synthesized through a complex process and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
Rolipram works by selectively inhibiting the enzyme phosphodiesterase-4 (1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-), which is responsible for the breakdown of cAMP. By inhibiting 1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-, Rolipram increases the levels of cAMP in the body, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. These signaling pathways have been shown to have a wide range of effects on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
Rolipram has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of cAMP in the brain, leading to antidepressant effects. Rolipram has also been shown to inhibit the production of inflammatory cytokines in the lungs, making it a potential candidate for the treatment of asthma and COPD. Additionally, Rolipram has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Rolipram has several advantages for use in lab experiments. It is a selective inhibitor of 1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)-, which allows for the specific modulation of cAMP signaling pathways. Rolipram has also been extensively studied, and its mechanism of action is well understood. However, Rolipram also has several limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Rolipram has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Rolipram. One potential direction is the development of novel Rolipram analogs with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of Rolipram's potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanisms underlying Rolipram's effects on cellular processes.
Méthodes De Synthèse
Rolipram is synthesized through a multi-step process that involves the condensation of 7-(2-phenoxyethyl)-3-methyl-1,6-dioxo-2,5,8-trioxa-7-azaspiro[4.4]nonane with 8-(hexahydro-1H-azepin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. The resulting compound is then subjected to a series of purification steps, including column chromatography and recrystallization, to obtain pure Rolipram.
Applications De Recherche Scientifique
Rolipram has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antidepressant effects by increasing the levels of cyclic adenosine monophosphate (cAMP) in the brain. Rolipram has also been studied for its potential use in the treatment of asthma and COPD by inhibiting the production of inflammatory cytokines in the lungs. Additionally, Rolipram has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Propriétés
Numéro CAS |
105522-56-3 |
|---|---|
Nom du produit |
1H-Purine-2,6-dione, 3,7-dihydro-8-(hexahydro-1H-azepin-1-yl)-3-methyl-7-(2-phenoxyethyl)- |
Formule moléculaire |
C20H25N5O3 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
8-(azepan-1-yl)-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C20H25N5O3/c1-23-17-16(18(26)22-20(23)27)25(13-14-28-15-9-5-4-6-10-15)19(21-17)24-11-7-2-3-8-12-24/h4-6,9-10H,2-3,7-8,11-14H2,1H3,(H,22,26,27) |
Clé InChI |
ZIQGZKIBJUPBHB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCOC4=CC=CC=C4 |
SMILES canonique |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCOC4=CC=CC=C4 |
Autres numéros CAS |
105522-56-3 |
Pictogrammes |
Irritant |
Synonymes |
8-(Hexahydro-1H-azepin-1-yl)-3,7-dihydro-3-methyl-7-(2-phenoxyethyl)-1 H-purine-2,6-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



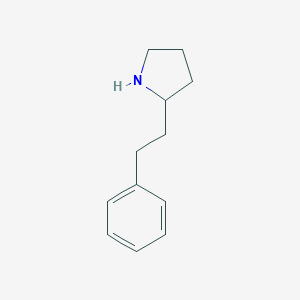
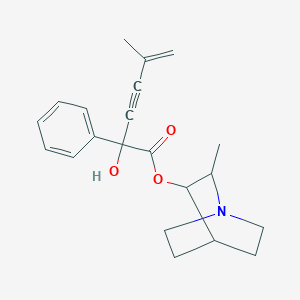
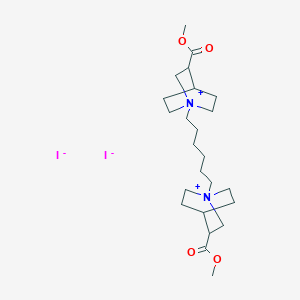

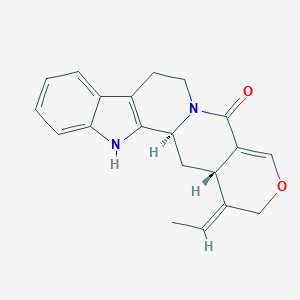
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
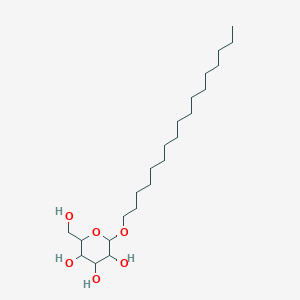
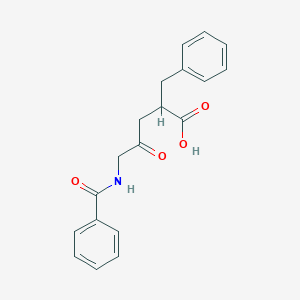

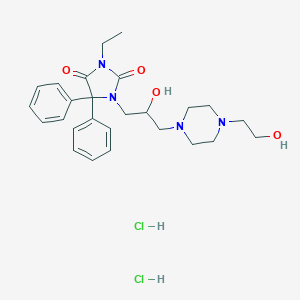
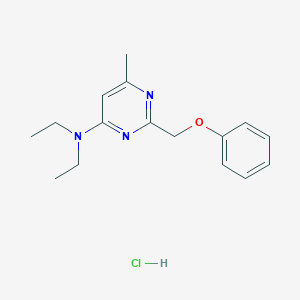
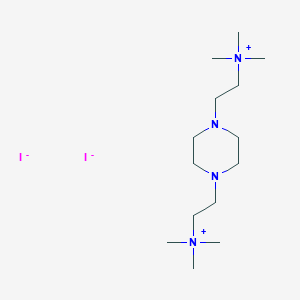
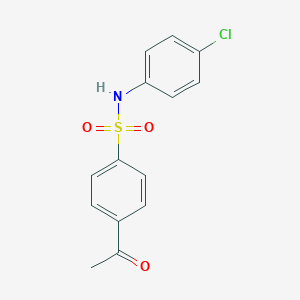
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)